[2-(2-Ethoxyethoxy)ethoxy]benzene
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Overview
Description
[2-(2-Ethoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C12H18O3. It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the production of paints, coatings, and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethoxyethoxy)ethoxy]benzene typically involves the reaction of benzene with ethylene oxide and ethanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions usually involve the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced by the ethoxylation of ethanol. This process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst, typically a strong acid or base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Ethoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
[2-(2-Ethoxyethoxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, and other chemical products
Mechanism of Action
The mechanism of action of [2-(2-Ethoxyethoxy)ethoxy]benzene involves its ability to interact with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of different chemical species. It can also participate in chemical reactions, forming intermediates and products that influence the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar in structure but contains an additional hydroxyl group.
Ethoxybenzene: Lacks the ethoxyethoxy groups, making it less soluble in polar solvents
Uniqueness
[2-(2-Ethoxyethoxy)ethoxy]benzene is unique due to its combination of ethoxyethoxy groups and a benzene ring, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
Properties
CAS No. |
64057-86-9 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-2-13-8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
VOLUQLBPFZVGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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